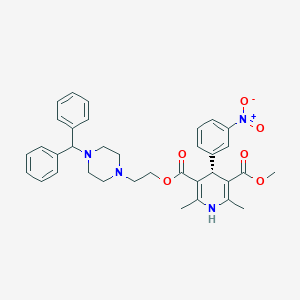

R-(-)-Manidipine

Overview

Description

R-(-)-Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) used primarily for managing hypertension. Its chemical structure includes a 1,4-dihydropyridine ring with a nitro-phenyl group at position 4 and a diphenylmethylpiperazine substituent at position 3, contributing to its stereospecificity and vascular selectivity . The R-enantiomer exhibits greater pharmacological activity compared to its S-counterpart, as it preferentially inhibits L-type voltage-sensitive calcium channels (VSCCs) in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance .

Clinically, this compound is recognized for its dual hemodynamic benefits: it lowers blood pressure without reflex tachycardia and demonstrates renal protective effects by maintaining glomerular filtration rate and renal blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Manidipine involves several steps, starting from the appropriate dihydropyridine precursor. The key steps include:

Condensation Reaction: The initial step involves the condensation of a β-keto ester with an aldehyde in the presence of ammonia or an amine to form a dihydropyridine ring.

Chiral Resolution: The racemic mixture of manidipine is then subjected to chiral resolution to separate the R-(-)-enantiomer from the S-(+)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

High-Pressure Liquid Chromatography (HPLC): Used for the chiral resolution process to ensure high purity of the R-(-)-enantiomer.

Automated Synthesis: Employing automated synthesis techniques to streamline the production process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Substitution Reactions

R-(-)-Manidipine’s ester groups are susceptible to nucleophilic substitution under alkaline conditions. Hydrolysis of its methyl ester bonds occurs via reaction with bases such as sodium hydroxide, yielding carboxylic acid derivatives. For example:

Oxidation Reactions

The nitro group (-NO₂) on the 3-nitrophenyl substituent can undergo reduction to form an amine (-NH₂). This reaction is critical in modifying the compound’s electronic properties:

Ester Hydrolysis

The compound’s two ester bonds (methyl and piperazinyl ethyl esters) hydrolyze under acidic or enzymatic conditions:

-

Acidic Hydrolysis :

-

Enzymatic Hydrolysis : CYP450 enzymes metabolize the esters to pyridine and diphenylmethane derivatives .

Synthetic Reactions

The industrial synthesis of this compound involves multi-step reactions (Figure 1) :

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Alkylation | Benzhydryl bromide, N-(2-hydroxyethyl)piperazine | 2-(4-benzhydrylpiperazin-1-yl)ethanol |

| 2 | Acetoacetate Formation | Diketene, reflux | Ethyl acetoacetate derivative |

| 3 | Hantzsch Dihydropyridine Synthesis | 3-nitrobenzaldehyde, methyl 3-aminocrotonate, isopropanol | Racemic manidipine free base |

| 4 | Resolution & Salt Formation | Hydrochloric acid in methanol | This compound hydrochloride |

-

Critical Step : The Hantzsch reaction (Step 3) forms the dihydropyridine core via cyclocondensation.

Comparative Reactivity

This compound’s nitro group and ester functionalities distinguish its reactivity from other dihydropyridines:

Table 2: Reactivity Comparison with Other Dihydropyridines

| Compound | Nitro Group Reactivity | Ester Hydrolysis Rate | Metabolic Stability |

|---|---|---|---|

| This compound | High (reducible) | Moderate | High (CYP-mediated) |

| Amlodipine | Absent | Slow | Moderate |

| Nifedipine | Absent | Fast | Low |

Stability Under Stress Conditions

-

Thermal Degradation : Decomposes above 200°C, forming nitrobenzene derivatives .

-

Photolytic Degradation : Exposure to UV light induces racemization and ester bond cleavage .

Mechanistic Insights

Scientific Research Applications

Pharmacological Properties

Calcium Channel Blocking Activity

R-(-)-Manidipine selectively blocks L-type and T-type calcium channels, which are crucial in regulating vascular tone and renal function. This dual action contributes to its effectiveness in managing hypertension and offers additional protective effects on the kidneys and cardiovascular system .

Vascular and Metabolic Effects

Manidipine has been shown to improve endothelial function, reduce oxidative stress, and mitigate inflammation. Studies indicate that it normalizes the expression of endothelial nitric oxide synthase (eNOS) and decreases levels of inflammatory markers such as C-reactive protein (CRP) . These actions are particularly beneficial in patients with metabolic syndrome or diabetes.

Hypertension Management

This compound is effective in lowering blood pressure in patients with essential hypertension. Its antihypertensive effects are comparable to those of other calcium channel blockers, such as amlodipine, but with a more favorable metabolic profile .

Renal Protection

This compound has demonstrated nephroprotective effects, particularly in patients with hypertension and microalbuminuria. It reduces urinary albumin excretion significantly more than other treatments, making it a suitable choice for patients with renal complications .

| Study | Population | Urinary Albumin Excretion Reduction | Significance |

|---|---|---|---|

| Hypertensive patients with albuminuria | 45% reduction | p < 0.001 |

Cardiovascular Risk Management

In addition to lowering blood pressure, this compound has been associated with reduced cardiovascular morbidity and mortality. It is particularly effective in diabetic patients where it helps manage both hypertension and metabolic dysregulation .

Comparative Studies

Efficacy vs. Amlodipine

Several studies have compared the efficacy of this compound against amlodipine, highlighting its superior ability to maintain renal function while providing similar antihypertensive effects.

| Parameter | Manidipine | Amlodipine |

|---|---|---|

| Blood Pressure Reduction | Comparable efficacy | Greater reduction but affects renal parameters |

| Urinary Albumin Excretion | Significant decrease | Increase observed in some cases |

Case Studies

- Study on Diabetic Patients : A three-month trial involving hypertensive patients with type 2 diabetes showed that this compound significantly reduced albuminuria compared to baseline levels without adverse effects on renal function .

- Longitudinal Analysis : In a cohort study of elderly patients with isolated systolic hypertension, this compound demonstrated sustained blood pressure control while minimizing side effects such as edema compared to traditional diuretics .

Mechanism of Action

R-(-)-Manidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel. The pathway involves the reduction of intracellular calcium levels, which decreases the contractility of the smooth muscle cells and lowers blood pressure.

Comparison with Similar Compounds

Manidipine vs. Amlodipine

Metabolic Effects

Manidipine vs. Lercanidipine

Both manidipine and lercanidipine are lipophilic DHP-CCBs with prolonged vascular selectivity. However, their antiviral mechanisms differ:

- Antiviral Activity: Manidipine and lercanidipine inhibit Lujo virus (LUJV) entry by blocking cellular calcium channels, but neither induces viral resistance . In contrast, trametinib (a MAPK inhibitor) directly targets viral glycoproteins .

Structural and Functional Comparison with Flunarizine and Meclizine

Manidipine shares structural similarities with flunarizine and meclizine, both of which exhibit L-form bacterial inhibition. However, cetirizine—a structural analog with an ether-linked acetate group—lacks this activity, underscoring the importance of uncharged substituents in microbial targeting .

Table 2: Structural Features Influencing Pharmacological Activity

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| Manidipine | Diphenylmethylpiperazine, nitro-phenyl | Antihypertensive, antiviral |

| Flunarizine | Bis(4-fluorophenyl)methylpiperazine | L-form bacterial inhibition |

| Cetirizine | Ether-linked acetate group | Inactive in microbial assays |

Cardio-Metalobolic Advantages Over Cilnidipine

While both manidipine and cilnidipine improve insulin sensitivity, manidipine’s combination with delapril significantly reduces plasma fibrinogen levels (−15%, p < 0.05), a marker of cardiovascular risk, unlike cilnidipine-based therapies .

Biological Activity

R-(-)-Manidipine is a calcium channel blocker (CCB) primarily used in the treatment of hypertension. It is known for its dual action of vasodilation and metabolic benefits, making it a significant compound in cardiovascular pharmacotherapy. This article delves into the biological activity of this compound, including its pharmacokinetics, efficacy, safety profiles, and metabolic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important stereoselective properties. A study indicated that grapefruit juice (GFJ) significantly increased the plasma concentrations of both enantiomers of manidipine, with this compound experiencing a 3.4-fold increase in maximum concentration () and a 3.0-fold increase in area under the curve () compared to control conditions. This suggests that this compound is more susceptible to metabolic interactions than its S counterpart, primarily due to inhibition of CYP3A4 enzymes by GFJ .

Comparative Studies

A meta-analysis comparing the efficacy and safety of manidipine and amlodipine highlighted that manidipine provides a superior safety profile. The relative risk (RR) for adverse events was found to be significantly lower for manidipine (RR = 0.69), particularly concerning ankle edema (RR = 0.35). This suggests that patients treated with manidipine may experience fewer side effects compared to those treated with amlodipine .

| Study | Design | Population | Intervention | Outcomes |

|---|---|---|---|---|

| Zanchetti et al. 2001 | DB, MC, R | 35–70 years; Manidipine = 245; Amlodipine = 244 | Manidipine (10–20 mg); Amlodipine (5–10 mg) | SBP: M = -17.5; A = -19.6; Ankle Edema: M: 20/245; A = 52/244 |

| Martinez-Martin et al. 2005 | R | Diabetes II; HT; nephropathy | Manidipine (20 mg); Amlodipine (10 mg) | SBP: M = -19.1; A = -12.7; Ankle Edema: M: 2/61; A = 8/30 |

Metabolic Effects

This compound has been shown to improve insulin sensitivity and increase plasma adiponectin levels in hypertensive non-diabetic patients. The MARIMBA study demonstrated that while both manidipine and amlodipine effectively reduced blood pressure and C-reactive protein levels, manidipine also significantly decreased albuminuria and insulin resistance . These findings suggest that this compound may have additional benefits in managing metabolic syndrome alongside hypertension.

The mechanisms underlying the biological activity of this compound involve its action on L-type calcium channels, leading to vascular smooth muscle relaxation and subsequent vasodilation. Additionally, it has been observed that manidipine can influence inflammatory markers through pathways involving peroxisome proliferator-activated receptor gamma (PPAR-γ), which may explain its beneficial effects on insulin resistance and vascular health .

Q & A

Q. Basic: What molecular mechanisms underlie R-(-)-Manidipine’s enantiomer-specific antihypertensive effects, and how should experimental designs account for stereochemical activity?

Answer:

this compound’s enantioselectivity arises from its stereospecific binding to L-type calcium channels, which modulates vascular smooth muscle relaxation. To study this, employ in vitro electrophysiological assays (e.g., patch-clamp) with isolated arterial cells to quantify calcium current inhibition. Pair this with molecular docking simulations to compare binding affinities between enantiomers . In vivo models should use hypertensive rodents with strict enantiomer purity validation (≥98% by chiral HPLC) and control for hepatic metabolism differences . For clinical extrapolation, incorporate pharmacokinetic studies to assess enantiomer stability in human plasma .

Q. Advanced: How can researchers resolve contradictions in efficacy data between this compound clinical trials, particularly in hypertensive patients with metabolic syndrome?

Answer:

Conflicting efficacy outcomes often stem from heterogeneity in trial design. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to critically evaluate studies:

- Population (P): Stratify participants by metabolic syndrome severity (e.g., ATP-III criteria) to isolate confounding variables like insulin resistance .

- Intervention (I): Standardize dosing protocols (e.g., 10–20 mg/day) and adherence monitoring (e.g., pill counts vs. plasma metabolite assays) .

- Comparison (C): Use active comparators (e.g., amlodipine) with matched pharmacodynamic profiles to control for class effects .

- Outcome (O): Prioritize ambulatory blood pressure monitoring over clinic readings to reduce white-coat bias .

Meta-analyses should apply random-effects models (e.g., Comprehensive Meta-Analysis v2) to account for inter-study variance and publication bias .

Q. Basic: What methodological frameworks are optimal for comparing this compound’s renal protective effects against other dihydropyridines in preclinical models?

Answer:

Use a PICOS framework (Population, Intervention, Comparison, Outcome, Study design):

- Population: Rodent models of hypertensive nephropathy (e.g., Dahl salt-sensitive rats).

- Intervention: this compound (2 mg/kg/day) vs. racemic manidipine or nifedipine .

- Comparison: Quantify albuminuria (ELISA) and glomerulosclerosis (histopathology) at matched BP reductions.

- Outcome: Enantiomer-specific differences in oxidative stress markers (e.g., urinary 8-OHdG) .

- Study Design: Randomized, blinded crossover trials with washout periods to mitigate carryover effects .

Q. Advanced: How can researchers investigate this compound’s metabolic interactions (e.g., insulin sensitivity) while minimizing confounding variables in human trials?

Answer:

Adopt a mixed-methods approach :

- Quantitative: Use hyperinsulinemic-euglycemic clamps to measure glucose disposal rates in hypertensive patients pre- and post-treatment. Pair with metabolomic profiling (LC-MS) to identify enantiomer-specific lipidomic signatures .

- Qualitative: Conduct semi-structured interviews to assess lifestyle variables (diet, exercise) that may modulate drug response .

- Statistical: Apply multivariate regression to adjust for covariates (BMI, baseline HOMA-IR) and mediation analysis to disentangle direct vs. BP-mediated metabolic effects .

Q. Advanced: What strategies are effective for synthesizing fragmented preclinical and clinical data on this compound into a cohesive research narrative?

Answer:

Implement systematic review protocols with explicit inclusion/exclusion criteria:

- Data Extraction: Tabulate enantiomer-specific outcomes (e.g., vasorelaxation potency, adverse events) from primary studies .

- Quality Assessment: Use SYRCLE’s risk-of-bias tool for animal studies and GRADE for clinical trials .

- Gap Analysis: Map mechanistic hypotheses (e.g., NO-mediated vasodilation) against understudied areas (e.g., endothelial progenitor cell effects) .

- Visual Synthesis: Create evidence matrices cross-referencing study designs, populations, and outcomes to identify reproducibility challenges .

Properties

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-JGCGQSQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545486 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133082-19-6 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133082-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manidipine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133082196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANIDIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R803FSR459 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.